Ginsenoside A1

Pharmacokinetics In Vivo Absorption

Ginsenoside A1 (Pseudoginsenoside F11) is the definitive ocotillol-type saponin chemotaxonomic marker distinguishing American from Asian ginseng. Its unique epoxy-ring within the dammarane skeleton—absent in protopanaxatriol-type ginsenosides (Rg1, Re)—confers a distinct pharmacological profile: rapid in vivo absorption, specific μ-opioid receptor antagonism (IC50 defined), and validated renoprotection in cisplatin nephrotoxicity models. For in vitro studies, DMSO solubility (100 mg/mL) ensures reproducible dosing. Do not substitute with Rg1 or Re; only authentic Ginsenoside A1 guarantees experimental validity in CNS pathway dissection, opioid dependence research, and acute pharmacokinetic paradigms.

Molecular Formula C42H72O14
Molecular Weight 801.0 g/mol
CAS No. 69884-00-0
Cat. No. B192204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside A1
CAS69884-00-0
SynonymsPF 11
pseudoginsenoside F11
pseudoginsenoside-F11
Molecular FormulaC42H72O14
Molecular Weight801.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3
InChIKeyJBGYSAVRIDZNKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside A1 (CAS 69884-00-0): Product and Procurement Overview for an Ocotillol-Type Ginsenoside


Ginsenoside A1 (Pseudoginsenoside F11, PF11) is an ocotillol-type triterpene saponin, a distinct subclass within the ginsenoside family characterized by an epoxy ring within its dammarane skeleton [1]. It is a principal bioactive constituent found in Panax quinquefolius (American ginseng) and is recognized as a chemotaxonomic marker that differentiates American ginseng from Panax ginseng (Asian ginseng) . This compound is noted for its broad pharmacological profile, with reported activities in the central nervous and cardiovascular systems, including neuroprotective and cardioprotective effects [2].

Why Ginsenoside A1 (CAS 69884-00-0) Cannot Be Replaced by Other Protopanaxatriol-Type Ginsenosides


Substituting Ginsenoside A1 (PF11) with more common protopanaxatriol-type ginsenosides like Rg1 or Re is scientifically invalid due to its unique ocotillol-type structure . This core structural divergence confers a distinct pharmacological and pharmacokinetic profile. For instance, while other ginsenosides typically exhibit slow absorption, Ginsenoside A1 demonstrates a uniquely rapid absorption rate after intraperitoneal administration [1]. Furthermore, its specific antagonism at the μ-opioid receptor distinguishes its neuropharmacological activity from that of other ginsenosides, making it a unique tool for studying specific CNS pathways . These fundamental differences in structure, absorption, and target engagement preclude generic substitution in rigorous research settings.

Quantitative Differential Evidence for Ginsenoside A1 (CAS 69884-00-0) Against Closest Analogs


Rapid Absorption Profile of Ginsenoside A1 Versus Other Ginsenosides In Vivo

In a head-to-head pharmacokinetic study in rabbits, Ginsenoside A1 exhibited a uniquely rapid absorption rate compared to other protopanaxatriol-type ginsenosides (A2, B2, and C). Specifically, it was the only compound among the group to not demonstrate slow absorption after intraperitoneal administration [1].

Pharmacokinetics In Vivo Absorption

μ-Opioid Receptor Binding Affinity of Ginsenoside A1

Ginsenoside A1 acts as a μ-opioid receptor antagonist, demonstrating a specific binding affinity for the diprenorphine binding site with an IC50 value of 6.1 μM . It also functionally reduces the binding potency of morphine at the μ-opioid receptor in CHO-μ cells, a property not universally shared among ginsenosides.

Receptor Binding Opioid System In Vitro

Renoprotective Efficacy of Ginsenoside A1 in a Cisplatin-Induced Acute Kidney Injury Model

In a specific in vivo model of cisplatin-induced acute renal failure, pretreatment with Ginsenoside A1 significantly mitigated kidney damage. It quantitatively reduced elevated blood urea nitrogen (BUN) and creatinine levels and ameliorated histopathological damage .

Nephroprotection In Vivo Renal Function

Solubility Profile of Ginsenoside A1 in DMSO and Water

The solubility profile of Ginsenoside A1 is critical for experimental design. It is highly soluble in DMSO (100 mg/mL, 124.84 mM) but has very low solubility in water (0.67 mg/mL, 0.84 mM) . This informs proper solvent selection for in vitro and in vivo studies.

Formulation Solubility Physicochemical

Strategic Application Scenarios for Ginsenoside A1 (CAS 69884-00-0) Based on Quantitative Evidence


Pharmacokinetic Studies Requiring a Rapidly Absorbed Ginsenoside

For in vivo studies where a rapid onset of action or immediate bioavailability is critical, Ginsenoside A1 is the superior choice over other protopanaxatriol-type ginsenosides. Its uniquely fast absorption profile, as demonstrated in rabbit models, makes it ideal for acute dosing paradigms and pharmacokinetic modeling where other ginsenosides would introduce confounding lag times [1].

Investigating μ-Opioid Receptor Signaling and Opioid Antagonism

Ginsenoside A1 is a preferred tool for dissecting μ-opioid receptor-mediated pathways. Its specific antagonism at this receptor, with a defined IC50, provides a clear mechanism of action that distinguishes it from the broader, less specific neuroprotective effects of other ginsenosides. This makes it uniquely suited for studies on opioid tolerance, dependence, and withdrawal [1].

Research on Chemotherapy-Induced Organ Toxicity (Nephroprotection)

In preclinical models of chemotherapy-induced toxicity, Ginsenoside A1 provides a validated renoprotective effect. Its demonstrated ability to mitigate cisplatin-induced kidney damage offers a specific application for studying mechanisms of organ protection and for screening potential adjunct therapies in oncology research [1].

Formulation Development and Preclinical Dosing Solutions

When preparing Ginsenoside A1 for in vitro or in vivo studies, its solubility profile dictates formulation strategy. Its high solubility in DMSO (100 mg/mL) makes it ideal for creating concentrated stock solutions for cellular assays, while its low aqueous solubility (0.67 mg/mL) necessitates careful consideration of co-solvents or vehicles for in vivo administration to ensure accurate and reproducible dosing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.